rac-(2R,6R)-6-methyloxane-2-carboxylic acid
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Overview
Description
rac-(2R,6R)-6-methyloxane-2-carboxylic acid is a chiral compound with significant importance in various fields of scientific research. This compound is known for its unique structural properties, which make it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,6R)-6-methyloxane-2-carboxylic acid typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. One common method involves the use of Negishi coupling, a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between organozinc compounds and organic halides . This method is favored for its ability to produce high yields and its versatility in forming complex molecular structures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
rac-(2R,6R)-6-methyloxane-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions typically produce alcohols or amines.
Scientific Research Applications
rac-(2R,6R)-6-methyloxane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism by which rac-(2R,6R)-6-methyloxane-2-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors in biological systems, leading to changes in cellular processes and signaling pathways. These interactions are often studied using advanced techniques such as proteomics and bioinformatics to identify the molecular targets and pathways involved .
Comparison with Similar Compounds
rac-(2R,6R)-6-methyloxane-2-carboxylic acid can be compared with other similar compounds to highlight its uniqueness:
rac-(2R,6R)-6-(aminomethyl)oxane-2-carboxylic acid: This compound has a similar structure but contains an amino group instead of a methyl group, which can significantly alter its chemical properties and reactivity.
rac-(2R,6R)-6-[(tert-butoxy)carbonyl]amino)methyl)oxane-2-carboxylic acid: This compound includes a tert-butoxycarbonyl protecting group, making it useful in peptide synthesis and other applications where protecting groups are necessary.
Properties
CAS No. |
1937256-82-0 |
---|---|
Molecular Formula |
C7H12O3 |
Molecular Weight |
144.2 |
Purity |
95 |
Origin of Product |
United States |
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